

# Biological activities of 5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-O-Methylvisammioside

Cat. No.: B191338 Get Quote

An In-depth Technical Guide to the Biological Activities of **5-O-Methylvisammioside** 

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-O-Methylvisammioside** is a naturally occurring chromone, a flavonol glycoside compound, primarily isolated from the dried roots of Saposhnikovia divaricata (Turcz.) Schischk., a plant widely utilized in traditional Chinese medicine.[1][2] Its molecular formula is C22H28O10.[1][3] Emerging research has highlighted its diverse pharmacological properties, positioning it as a compound of significant interest for therapeutic development. Studies have demonstrated its potential as an anti-inflammatory, antioxidant, anticancer, and neuroprotective agent.[1][4][5] This technical guide provides a comprehensive overview of the documented biological activities of **5-O-Methylvisammioside**, with a focus on its mechanisms of action, quantitative data, and the experimental protocols used for its evaluation.

# **Anti-Angiogenic and Anti-Tumor Activity**

**5-O-Methylvisammioside** has shown notable efficacy in inhibiting angiogenesis, a critical process in tumor growth and metastasis.[6] Its primary anti-tumor effects appear to be mediated through the suppression of neovascularization.[6]

### Mechanism of Action: HMGB1/RAGE/MEK/ERK Pathway

Research indicates that **5-O-Methylvisammioside** exerts its anti-angiogenic effects by targeting the High Mobility Group Box 1 (HMGB1)/Receptor for Advanced Glycation End-



products (RAGE) signaling axis.[6] HMGB1, when overexpressed in hepatocellular carcinoma (HCC), promotes vascular proliferation.[6] **5-O-Methylvisammioside** inhibits this process by downregulating the expression of RAGE and subsequently suppressing the phosphorylation of downstream signaling molecules MEK and ERK.[6] This targeted modulation disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[6]



Click to download full resolution via product page

Caption: Inhibition of the HMGB1/RAGE/MEK/ERK signaling pathway by **5-O-Methylvisammioside**.

### **Quantitative Data**

The anti-tumor and anti-angiogenic effects of **5-O-Methylvisammioside** have been quantified in both in vitro and in vivo models.



Table 1: In Vitro Anti-Angiogenic Effects on HUVECs

| Assay         | Treatment            | Concentration<br>of 5-O-<br>Methylvisammi<br>oside | Result                                                     | Reference |
|---------------|----------------------|----------------------------------------------------|------------------------------------------------------------|-----------|
| Proliferation | HMGB1 (800<br>ng/mL) | 100-500 μg/mL                                      | Dose- dependent inhibition of HMGB1- induced proliferation | [6]       |
| Migration     | HMGB1                | Not specified                                      | Significant attenuation                                    | [6]       |

| Tube Formation | HMGB1 | Not specified | Significant attenuation |[6] |

Table 2: In Vivo Anti-Tumor Effects in an Orthotopic HCC Mouse Model

| Parameter                | 5-O-<br>Methylvisammi<br>oside Dosage | Result             | P-value | Reference |
|--------------------------|---------------------------------------|--------------------|---------|-----------|
| Tumor<br>Inhibition Rate | Low Dose                              | 42.24% ±<br>7.71%  | < 0.05  | [6]       |
|                          | Medium Dose                           | 55.48% ± 9.13%     | < 0.05  | [6]       |
|                          | High Dose                             | 62.64% ±<br>14.72% | < 0.05  | [6]       |

| Microvessel Density (MVD) | All Doses | Significant decrease in CD31-labeled H-scores | < 0.05, < 0.01  $\parallel$ [6] |

# **Experimental Protocols**

• In Vitro Cell Proliferation (MTT Assay):



- Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates.
- Cells are stimulated with recombinant HMGB1 protein (e.g., 800 ng/mL) in the presence or absence of varying concentrations of 5-O-Methylvisammioside (100-500 μg/mL) for 24 hours.[6]
- MTT reagent is added to each well, and plates are incubated to allow for formazan crystal formation.
- The formazan product is solubilized with a solvent (e.g., DMSO).
- Absorbance is measured at 490 nm, with absorbance correlating to the number of viable, proliferating cells.[6]
- In Vivo Orthotopic Hepatocellular Carcinoma Model:
  - An orthotopic HCC model is established in C57BL/6 mice using Hepa1-6 cells.[6]
  - Mice are randomized into control and treatment groups.
  - 5-O-Methylvisammioside is administered to treatment groups (e.g., daily intraperitoneal injections).
  - After a set period, tumors are excised and weighed to calculate the tumor inhibition rate.
  - Tumor tissues are processed for immunohistochemical staining with an anti-CD31 antibody to quantify microvessel density (MVD) as a measure of angiogenesis.

# **Anti-Inflammatory and Antioxidant Activities**

**5-O-Methylvisammioside** demonstrates significant anti-inflammatory and antioxidant properties through multiple mechanisms, including the inhibition of pro-inflammatory mediators and the activation of cytoprotective pathways.[1][5]

# Mechanism of Action: Inhibition of COX-2/iNOS and Activation of NRF2/ARE



In inflammatory conditions, **5-O-Methylvisammioside** suppresses the production of prostaglandin E2 (PGE2) and nitric oxide (NO).[5] It achieves this by transcriptionally inhibiting the expression of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][5]

Furthermore, it exhibits antioxidant effects by activating the NF-E2-related factor 2 (NRF2)/antioxidant response element (ARE) pathway.[5] By promoting NRF2, it enhances the transcription of phase II cytoprotective enzymes, which protect cells against oxidative damage. [5][7]



Click to download full resolution via product page

Caption: Dual anti-inflammatory and antioxidant mechanisms of **5-O-Methylvisammioside**.

### **Quantitative Data**



Table 3: Anti-Inflammatory and Antioxidant Effects In Vitro

| Cell Line                | Treatment                    | Effect                                                     | Reference |
|--------------------------|------------------------------|------------------------------------------------------------|-----------|
| RAW 264.7<br>Macrophages | Lipopolysaccharid<br>e (LPS) | Significant<br>suppression of NO<br>and PGE2<br>generation | [5]       |
| HaCaT Keratinocytes      | N/A                          | Increased NRF2 and activation of ARE                       | [5]       |
| HaCaT Keratinocytes      | TPA-induced oxidative stress | Significant protection against intracellular damage        | [5]       |

| LAD 2 Mast Cells | Compound 48/80 | Inhibition of histamine release (at 10-100 μM) |[8] |

### **Experimental Protocols**

- Nitric Oxide (NO) and PGE2 Measurement:
  - Murine macrophage RAW 264.7 cells are pre-treated with 5-O-Methylvisammioside for a specified time.
  - Inflammation is induced by adding LPS (e.g., 1 μg/mL).
  - o After 24 hours, the culture medium is collected.
  - NO concentration is determined by measuring nitrite levels using the Griess reagent.
  - PGE2 concentration is quantified using a commercial enzyme immunoassay (EIA) kit.[5]
- ARE-Luciferase Reporter Assay:
  - Human keratinocyte HaCaT cells are transiently co-transfected with an ARE-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).
  - Cells are treated with 5-O-Methylvisammioside for a set duration.



- o Cell lysates are prepared, and luciferase activity is measured using a luminometer.
- β-galactosidase activity is measured to normalize the luciferase readings for transfection efficiency.[5]

## **Neuroprotective and Antidepressant-like Effects**

**5-O-Methylvisammioside** exhibits neuroprotective properties and has been shown to alleviate depression-like behaviors, primarily by mitigating neuroinflammation.[4]

# Mechanism of Action: Targeting Src-Mediated NF-κB Activation

In the central nervous system, neuroinflammation is a key contributor to depression. **5-O-Methylvisammioside** has been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway by targeting the proto-oncogene tyrosine-protein kinase Src.[4] By inhibiting Src phosphorylation, it prevents the subsequent activation of NF-κB, which in turn reduces the polarization of microglia and the production of pro-inflammatory mediators in the hippocampus.[4][8] This mechanism is similar to that of the known Src inhibitor PP2.[4]





Click to download full resolution via product page

Caption: Neuroprotective action of **5-O-Methylvisammioside** via Src/NF-κB pathway inhibition.

## **Quantitative Data**

Table 4: Neuroprotective Effects of 5-O-Methylvisammioside



| Model                          | Effect                                                | Result                                               | Reference |
|--------------------------------|-------------------------------------------------------|------------------------------------------------------|-----------|
| LPS-induced depression in mice | Behavioral tests<br>(Tail suspension,<br>Forced swim) | Decreased immobility time                            | [4][8]    |
| LPS-treated BV-2 microglia     | Biochemical analysis                                  | Reduced levels of NO<br>and malondialdehyde<br>(MDA) | [8]       |
| LPS-treated BV-2 microglia     | Western Blot                                          | Reduced nuclear NF-<br>кВ levels                     | [8]       |

| Rat model of subarachnoid hemorrhage | Neurological assessment | Improved neurological deficits (at 400  $\mu g/kg$ ) |[8] |

### **Experimental Protocols**

- Behavioral Tests for Depression (Forced Swim Test):
  - Mice are induced with depression-like behavior using LPS injections.
  - Treatment groups receive 5-O-Methylvisammioside.
  - Mice are individually placed in a cylinder of water from which they cannot escape.
  - The duration of immobility (a measure of behavioral despair) is recorded over a set period
     (e.g., the last 4 minutes of a 6-minute test).[8]
- Immunofluorescence for Microglial Polarization:
  - Brain tissues (specifically hippocampus regions CA1 and CA3) are collected from control and treated mice.[4]
  - Tissue sections are stained with antibodies against microglial markers (e.g., Iba1).
  - The morphology and density of microglia are analyzed using fluorescence microscopy to assess polarization state (e.g., resting vs. activated).[4]



# **Additional Biological Activities**

Beyond the major areas detailed above, **5-O-Methylvisammioside** has been reported to possess a range of other pharmacological effects.

Table 5: Other Reported Biological Activities

| Activity    | Model System                 | Effect                                               | Reference |
|-------------|------------------------------|------------------------------------------------------|-----------|
| Anticancer  | HT-29 colon cancer<br>cells  | Cell cycle arrest at<br>the G2/M phase (at<br>10 µM) | [8]       |
|             | Caco-2 colon cancer cells    | Induction of early apoptosis                         | [1]       |
|             | Vascular smooth muscle cells | Cell cycle arrest at the G0/G1 phase                 | [1]       |
| Antipyretic | Yeast-induced fever in rats  | Obvious antipyretic effect                           | [1]       |
| Analgesic   | Not specified                | Reported analgesic effects                           | [9][10]   |

| Anti-platelet Aggregation | Not specified | Reported anti-platelet aggregation effects |[9][10] |

### Metabolism

Understanding the metabolic fate of **5-O-Methylvisammioside** is crucial for its development as a therapeutic agent. Studies in Sprague-Dawley rats have identified its primary metabolic pathways. In vivo, 26 metabolites were characterized across urine, feces, bile, and blood.[11] The main metabolic transformations include deglycosylation, demethylation, oxidation, N-acetylation, and sulfate conjugation.[11]

### Conclusion

**5-O-Methylvisammioside** is a multifunctional natural compound with a compelling profile of biological activities. Its ability to modulate key signaling pathways involved in angiogenesis



(HMGB1/RAGE/MEK/ERK), inflammation (COX-2/iNOS, NRF2/ARE), and neuroinflammation (Src/NF-κB) underscores its therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, and depression. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. This guide summarizes the current technical knowledge, highlighting **5-O-Methylvisammioside** as a promising candidate for drug development professionals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Research Progress on Pharmacological Action of 5-O-methylvisammioside ProQuest [proquest.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-O-Methylvisammioside | C22H28O10 | CID 5317707 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-O-Methylvisammioside alleviates depression-like behaviors by inhibiting nuclear factor kappa B pathway activation via targeting SRC PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-O-Methylvisammioside inhibits HMGB1-induced Angiogenesis of hepatocellular carcinoma through RAGE/MEK/ERK signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.dongguk.edu [pure.dongguk.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. 5-O-Methylvisammioside | 5-O-甲维阿斯米醇苷 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 10. 5-O-Methylvisammioside | CAS:84272-85-5 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Metabolites study on 5-O-methylvisammioside in vivo and in vitro by ultra high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Biological activities of 5-O-Methylvisammioside].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191338#biological-activities-of-5-o-methylvisammioside]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com